
Androst-5-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-5-en-3-yl acetate, also known as 5-Androstene-3-ol-17-one acetate, is a steroid compound that is used in scientific research for various purposes. It is a derivative of testosterone and is commonly used in studies related to hormone regulation, metabolism, and physiology. The compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of Androst-5-en-3-yl acetate is not fully understood. However, it is believed to work by binding to androgen receptors in the body, which can stimulate muscle growth and development. It may also have an impact on the production of certain hormones, such as testosterone and estrogen.
Biochemical and Physiological Effects:
Androst-5-en-3-yl acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, reduce body fat, and improve overall athletic performance. It may also have an impact on bone density and the production of certain hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Androst-5-en-3-yl acetate in laboratory experiments is its ability to stimulate muscle growth and development. This makes it useful in studies related to muscle physiology and metabolism. However, there are also some limitations to its use. For example, it may not be suitable for use in studies related to the effects of long-term steroid use, as it is a relatively short-acting compound.
Zukünftige Richtungen
There are a number of potential future directions for research related to Androst-5-en-3-yl acetate. Some possible areas of study include its potential use in the treatment of certain medical conditions, such as osteoporosis and hypogonadism. It may also be useful in studies related to the effects of long-term steroid use, as well as in studies related to the regulation of hormone production and metabolism. Additionally, further research may be needed to fully understand the mechanism of action of the compound and its potential impact on the body.
Synthesemethoden
Androst-5-en-3-yl acetate is synthesized through a specific method that involves the acetylation of androstenedione. Androstenedione is a precursor to testosterone and is readily available for use in laboratory settings. The acetylation process involves the addition of an acetyl group to the 17-beta hydroxyl group of androstenedione, resulting in the formation of Androst-5-en-3-yl acetate.
Wissenschaftliche Forschungsanwendungen
Androst-5-en-3-yl acetate is widely used in scientific research for various purposes. It is commonly used in studies related to hormone regulation, metabolism, and physiology. The compound has been shown to have anabolic effects on muscle tissue, making it useful in studies related to muscle growth and development. It has also been studied for its potential use in the treatment of certain medical conditions, such as osteoporosis and hypogonadism.
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
[(3S,10R,13S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h6,16-19H,4-5,7-13H2,1-3H3/t16-,17?,18?,19?,20-,21-/m0/s1 |
InChI-Schlüssel |
XJBMGBWQXGCCNJ-RYHLCRTJSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4(CCCC4C3CC=C2C1)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




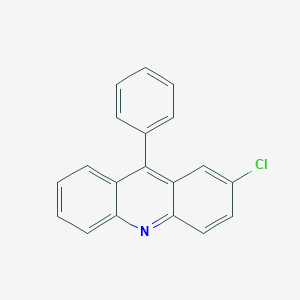
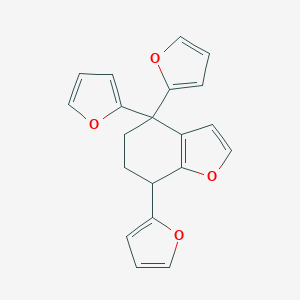
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
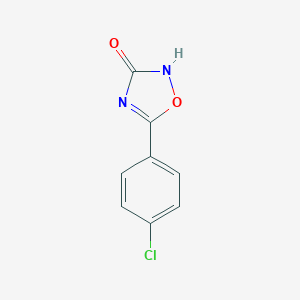
methanone](/img/structure/B282101.png)
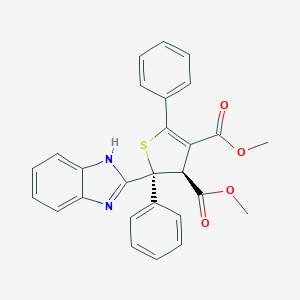
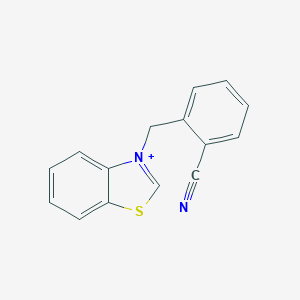
![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)